

Spectroscopic Profile of (R)-(-)-1-Benzyl-3-aminopyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-1-Benzyl-3-aminopyrrolidine

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Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are included to assist researchers in replicating these analyses.

Molecular and Spectroscopic Overview

(R)-(-)-1-Benzyl-3-aminopyrrolidine, with the chemical formula $C_{11}H_{16}N_2$ and a molecular weight of approximately 176.26 g/mol, possesses distinct structural features that give rise to a characteristic spectroscopic fingerprint.[1] The primary amine, the tertiary amine within the pyrrolidine ring, the chiral center at the C-3 position, and the aromatic benzyl group all contribute to its unique spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following tables summarize the predicted chemical shifts for **(R)-(-)-1-Benzyl-3-aminopyrrolidine**.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.60	Singlet	2H	Benzyl protons (-CH ₂ -Ph)
~ 3.50	Multiplet	1H	Pyrrolidine C3-H
~ 2.80 - 2.20	Multiplet	4H	Pyrrolidine C2-H ₂ , C5-H ₂
~ 2.10 - 1.50	Multiplet	2H	Pyrrolidine C4-H ₂
~ 1.50	Broad Singlet	2H	Amine protons (-NH ₂)

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Data (Predicted)

The carbon NMR spectrum identifies the number of chemically distinct carbon environments.

Chemical Shift (δ) ppm	Assignment
~ 140	Quaternary Aromatic Carbon (C-ipso)
~ 129 - 127	Aromatic Carbons (C ₆ H ₅)
~ 60	Benzyl Carbon (-CH ₂ -Ph)
~ 55 - 65	Pyrrolidine Carbons (C2, C5)
~ 50	Pyrrolidine Carbon (C3)
~ 35	Pyrrolidine Carbon (C4)

Note: Predicted values are based on typical chemical shift ranges for benzylic and pyrrolidine structures.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is interpreted from the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium	N-H stretch (primary amine)
3000 - 3100	Medium	C-H stretch (aromatic) [6]
2850 - 2950	Strong	C-H stretch (aliphatic) [7]
1450 - 1600	Medium	C=C stretch (aromatic ring) [6]
1000 - 1200	Strong	C-N stretch (amine)
680 - 860	Strong	C-H bend (aromatic, out-of-plane) [7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.^[8]

m/z (Mass/Charge Ratio)	Relative Intensity	Proposed Fragment
176	Moderate	[M] ⁺ (Molecular Ion)
91	High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium or Benzyl Cation) ^{[9][10]}
85	Moderate	[M - C ₇ H ₇] ⁺ (Pyrrolidine amine fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-25 mg of **(R)-(-)-1-Benzyl-3-aminopyrrolidine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts.^[11]
- **Filtration:** Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Data Acquisition:**
 - Place the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard 1D proton (¹H) spectrum.
 - For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** As **(R)-(-)-1-Benzyl-3-aminopyrrolidine** is a liquid, the neat sample technique is most direct.
- **Application:** Place a single drop of the neat liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[\[12\]](#)[\[13\]](#)
- **Film Creation:** Place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[\[14\]](#)
- **Data Acquisition:**
 - Mount the plates in the spectrometer's sample holder.
 - Record a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a dry solvent (e.g., isopropanol) and store them in a desiccator.[\[13\]](#)[\[15\]](#)

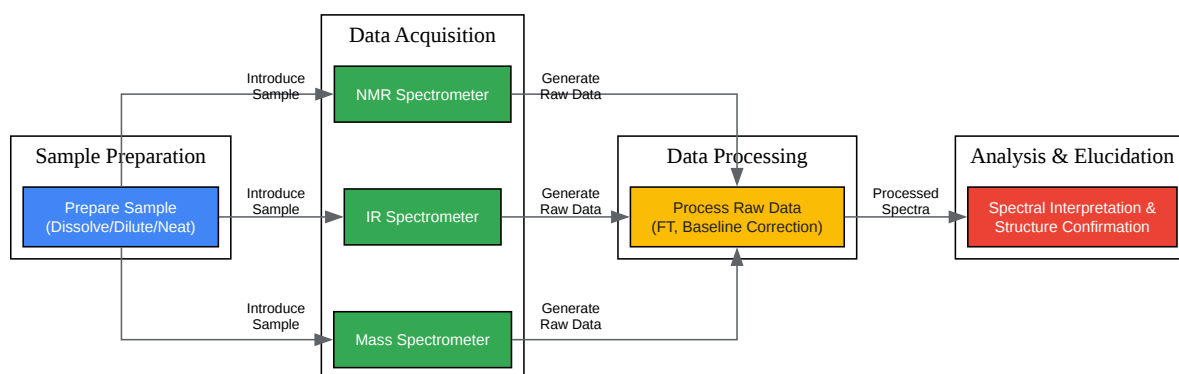
Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[\[16\]](#)
- **Ionization:** In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[8\]](#)[\[17\]](#) This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[\[18\]](#)

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z .

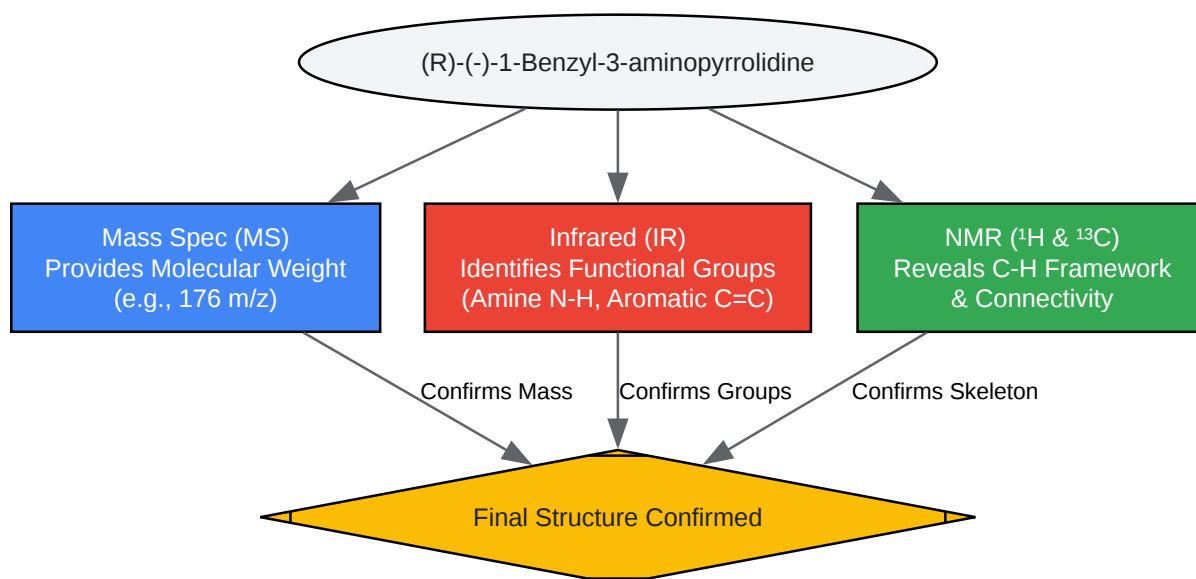
Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logic flow for structural elucidation.

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